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Compound of Interest

Compound Name: 2-Amino-1,3-propanediol

Cat. No.: B045262

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-1,3-
propanediol, also known as serinol, as a key building block in the synthesis of various
pharmaceutical agents. This document details its application in the production of lopamidol,
Fingolimod, and Chloramphenicol, offering generalized experimental protocols and relevant
technical data.

Introduction to 2-Amino-1,3-propanediol (Serinol)

2-Amino-1,3-propanediol is a versatile, prochiral organic compound that serves as a crucial
intermediate in the synthesis of numerous pharmaceuticals. Its structure, featuring both a
primary amine and two primary hydroxyl groups, allows for a variety of chemical modifications,
making it an ideal scaffold for drug design and development.

Key Properties of 2-Amino-1,3-propanediol:
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Property Value

CAS Number 534-03-2

Molecular Formula C3HsNO2

Molecular Weight 91.11 g/mol
Appearance White crystalline solid
Solubility Highly soluble in water

Application in the Synthesis of lopamidol

lopamidol is a non-ionic, low-osmolar X-ray contrast agent used to improve the visibility of
internal body structures during radiographic procedures. The synthesis of lopamidol utilizes 2-
Amino-1,3-propanediol to form the two side chains of the central tri-iodinated benzene ring.

Generalized Synthetic Scheme for lopamidol

The synthesis of lopamidol is a multi-step process that involves the amidation of 5-amino-2,4,6-
triiodoisophthaloyl dichloride with 2-Amino-1,3-propanediol, followed by acylation.

Reaction Overview:

e Step 1: Reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-Amino-1,3-
propanediol.

o Step 2: Protection of the hydroxyl groups of the serinol moieties via acetylation.

o Step 3: Acylation of the amino group on the benzene ring with (S)-2-(acetyloxy)propionyl
chloride.

o Step 4: Deprotection of the hydroxyl groups to yield lopamidol.

Experimental Protocol (Generalized)

Disclaimer: This is a generalized protocol compiled from patent literature and may require
optimization.
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Step 1: Synthesis of N,N'-bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-
1,3-benzenedicarboxamide

 In a suitable reaction vessel, dissolve 5-amino-2,4,6-triiodoisophthaloyl! dichloride (1
equivalent) in dimethylacetamide (DMA).

e Add a solution of 2-Amino-1,3-propanediol (2 equivalents) and triethylamine (2.2
equivalents) in DMA to the vessel.

» Maintain the reaction temperature at approximately 30°C for 1.5 hours.[1]

e Cool the reaction mixture and add 4-dimethylaminopyridine (catalytic amount) followed by
the slow addition of acetic anhydride (excess).

« Stir the reaction for about 2 hours and then quench by slow addition to water.

« |solate the resulting solid by filtration, wash with water, and dry to yield the tetra-acetylated
intermediate. A yield of approximately 90% has been reported for this step.[1]

Step 2: Synthesis of Pentaacetyliopamidol

Dissolve the tetra-acetylated intermediate (1 equivalent) in DMA.

Slowly add (S)-2-acetoxypropionyl chloride (1.1 equivalents).

Stir the reaction at room temperature for about 2 hours.

Quench the reaction by the slow addition of isopropanol and neutralize with tributylamine.

Collect the precipitated pentaacetyliopamidol by filtration, wash with isopropanol, and dry. A
yield of around 90% has been reported.[1]

Step 3: Synthesis of lopamidol

e Heat a solution of pentaacetyliopamidol in methanol containing a catalytic amount of
agueous hydrochloric acid at reflux for approximately 30 hours.[1]

* Remove the methanol by distillation and dissolve the residue in water.
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» Neutralize the acid using an acid-scavenging resin.

» Purify the aqueous solution by passing it through a column of a suitable polymer adsorbent
resin.

o Crystallize the final product from ethanol. A yield of about 74% has been reported for this
final step.[1]

o : idol hesi

Step Product Reported Yield

N,N'-bis[2-(acetyloxy)-1-
acetyloxy)methyl]ethyl]-5-

1 [( ety y) ! ylethyl] ~90%[1]
amino-2,4,6-triiodo-1,3-

benzenedicarboxamide

2 Pentaacetyliopamidol ~90%]1]

3 lopamidol ~74%][1]

Application in the Synthesis of Fingolimod

Fingolimod (FTY720) is an immunomodulating drug used primarily for treating multiple
sclerosis. It is a sphingosine-1-phosphate (S1P) receptor modulator. The synthesis of
Fingolimod often involves the use of a 2-substituted-2-amino-1,3-propanediol derivative as
the core structure.

Generalized Synthetic Scheme for Fingolimod

One common retrosynthetic approach involves the alkylation of a protected 2-amino-1,3-
propanediol derivative with a suitable electrophile containing the 4-octylphenethyl side chain.

Reaction Overview:

o Step 1: Protection of the amino and hydroxyl groups of a 2-amino-1,3-propanediol
derivative.

o Step 2: Alkylation with a 4-octylphenethyl halide or other suitable electrophile.
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Step 3: Deprotection to yield Fingolimod.

Experimental Protocol (Generalized)

Disclaimer: This is a generalized protocol compiled from various synthetic routes and may

require optimization.

A multi-step synthesis starting from diethyl acetamidomalonate provides a route to a key 2-

amino-1,3-propanediol intermediate for Fingolimod:

Alkylation: Diethyl acetamidomalonate is alkylated with phenethyl bromide using a base such
as cesium carbonate in a solvent like DMSO.

Reduction: The resulting diester is reduced to the corresponding diol using a reducing agent
like sodium borohydride in methanol. A high yield has been reported for this step.[2]

Protection: The diol is then acetylated with acetic anhydride in the presence of pyridine to
yield the diacetate.

Friedel-Crafts Acylation: The protected intermediate undergoes Friedel-Crafts acylation with
octanoyl chloride in the presence of a Lewis acid like aluminum chloride to introduce the
octanoyl group at the para position of the phenyl ring.

Reduction: The ketone is reduced to a methylene group via hydrogenation using a catalyst
such as 10% Pd/C in ethanol, reportedly in quantitative yield.[2]

Deprotection: The acetamide and diacetate protecting groups are removed by hydrolysis with
agueous HCI under reflux to give Fingolimod hydrochloride. A good yield has been reported
for this final step.[2]

Quantitative Data Summary for a Fingolimod Synthesis
Route
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Step Reaction Reported Yield

Alkylation of diethyl
1 ) 75%][2]
acetamidomalonate

2 Reduction of diester to diol Very good[2]
3-5 Acylation and Reduction Good overall yield[2]
6 Deprotection Good[2]

Fingolimod Mechanism of Action: S1P Receptor
Modulation

Fingolimod is a prodrug that is phosphorylated in vivo to form fingolimod-phosphate.[3] This
active metabolite is a sphingosine-1-phosphate (S1P) receptor modulator and acts as a
functional antagonist of the S1P1 receptor on lymphocytes.[3][4] This prevents lymphocytes
from egressing from the lymph nodes, thereby reducing their infiltration into the central nervous

system.[4]
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Start: Reagents & SolveD

Reaction Setup:
- Temperature Control
- Stirring
- Inert Atmosphere (if needed)

Reaction Monitoring:
-TLC
- HPLC
- GC-MS

- Quenching
- Extraction
- Washing

Purification:
- Crystallization
- Column Chromatography

Analysis of Pure Product:
- NMR
-IR
- Mass Spectrometry

- Melting Point

Final Product

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. WO2000050385A1 - Process for the preparation of iopamidol - Google Patents
[patents.google.com]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols: 2-Amino-1,3-
propanediol in Drug Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045262#applications-of-2-amino-1-3-propanediol-in-
drug-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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